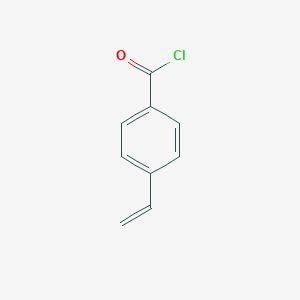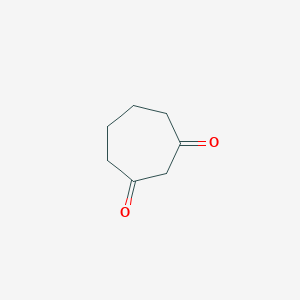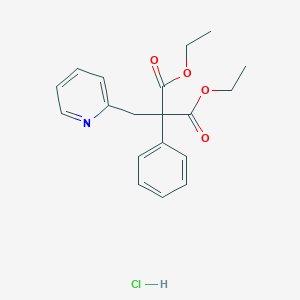
Butansäure, 4-(2,4-Dichlorphenoxy)-, Isooctylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester is a useful research compound. Its molecular formula is C18H26Cl2O3 and its molecular weight is 361.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbizid in der Landwirtschaft
2,4-DB-Isooctylester ist ein selektives Herbizid aus der Gruppe der Chlorphenoxyverbindungen mit höherem Siedepunkt, geringer Volatilität und geringer Drift, das zur Bekämpfung von breitblättrigen Unkräutern in einer Vielzahl von Umgebungen eingesetzt wird, von Feldfrüchten über Rasenflächen bis hin zu Wäldern .
Regulation des Pflanzenwachstums
Es wurde festgestellt, dass die Verbindung die Bestockung und die endogenen Phytohormonreaktionen bei Triticum aestivum und Aegilops tauschii reguliert . Es wurde beobachtet, dass das Auxin-Herbizid 2,4-D-Isooctylester das Wachstum von Bestockungsknospen in diesen Pflanzen beeinflusst .
Auswirkungen auf Bodenmikroorganismen
Die Anwendung der Verbindung kann zu einer Verringerung der Populationen von Bodenbakterien, Pilzen und Actinomyceten führen .
4. Rückstandsanalyse in Weizen und Boden Es wurden Studien durchgeführt, um den Abbau und die Rückstände von 2,4-D-Isooctylester in Weizen und Boden zu analysieren . Die Verbindung zeigte eine schnelle Abbaugeschwindigkeit, sowohl in Weizensämlingen als auch im Boden, mit Halbwertszeiten von 1,0 bis 3,0 Tagen .
Verwendung im Pflanzenschutz
2,4-DB-Isooctylester wurde auf seine Verwendung als Herbizid auf Winter- und Sommergerste, Weizen und Hafer sowie auf Hülsenfrüchten (Luzerne und Klee) untersucht .
Untersuchung phytohormonaler Reaktionen
Untersuchungen haben gezeigt, dass 2,4-D-Isooctylester die Gehalte an Abscisinsäure (ABA) und Cytokinin (CTK) in Pflanzen beeinflusst . Diese Hormone werden mit der Regulation der Bestockung durch die Verbindung in Verbindung gebracht .
Wirkmechanismus
Target of Action
The primary target of 2,4-DB Isooctyl Ester is the plant hormone system, specifically the auxin pathway . Auxins are a class of plant hormones that play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle.
Mode of Action
2,4-DB Isooctyl Ester acts as a synthetic auxin . Once applied, ester formulations quickly penetrate into the leaf surface (cuticle) and are converted to the acid . It mimics the action of the natural auxin, leading to uncontrolled and disorganized growth, which eventually causes the death of the plant .
Biochemical Pathways
The compound affects the auxin pathway, disrupting normal plant growth and development . The overstimulation of this pathway leads to excessive, unregulated growth, which can interfere with the plant’s nutrient transport, photosynthesis, and other vital functions .
Pharmacokinetics
The pharmacokinetics of 2,4-DB Isooctyl Ester involves absorption, distribution, metabolism, and excretion (ADME). After application, the compound is absorbed through the leaf surface and is distributed throughout the plant . The compound is metabolized in the plant, with the primary degradation mechanism being the hydrolysis of esters . The half-life of 2,4-DB Isooctyl Ester varies depending on environmental conditions, with reported half-lives ranging from 138.6 to 346.6 hours under different temperatures and pH values .
Result of Action
The result of the action of 2,4-DB Isooctyl Ester is the death of the plant. The compound’s interaction with the auxin pathway leads to uncontrolled growth, which disrupts normal plant functions and eventually leads to plant death .
Action Environment
The action of 2,4-DB Isooctyl Ester is influenced by various environmental factors. The hydrolysis and photolysis of the compound can be affected by factors such as temperature, pH value, type of water, and light sources . For instance, the hydrolysis half-lives of the compound were found to be shorter at higher temperatures and at acidic or alkaline pH values . These factors can influence the compound’s action, efficacy, and stability in the environment.
Eigenschaften
IUPAC Name |
6-methylheptyl 4-(2,4-dichlorophenoxy)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26Cl2O3/c1-14(2)7-4-3-5-11-23-18(21)8-6-12-22-17-10-9-15(19)13-16(17)20/h9-10,13-14H,3-8,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZULGKMTDEQNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1320-15-6 |
Source


|
| Record name | 2,4-DB-isoctyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isooctyl 4-(2,4-dichlorophenoxy)butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DB-ISOCTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q89W4BPU12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Chloromethyl-[1,3]dioxane](/img/structure/B75608.png)


![4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B75611.png)










